![molecular formula C68H84N8O10 B031450 塔比莫林半富马酸盐 CAS No. 242143-80-2](/img/structure/B31450.png)
塔比莫林半富马酸盐
描述
Tabimorelin hemifumarate is a potent, orally active ghrelin receptor agonist. It is known for its ability to stimulate the release of growth hormone from the pituitary gland. The compound has a molecular weight of 586.73 and the chemical formula C₃₂H₄₀N₄O₃·½C₄H₄O₄
科学研究应用
Growth Hormone Release Studies
- Mechanism : Tabimorelin hemifumarate stimulates GH release through its action on GHS-R1a receptors. This has been demonstrated in both animal and human studies, where it effectively increases GH levels .
- Case Studies : Research indicates that tabimorelin can produce sustained increases in GH and insulin-like growth factor 1 (IGF-1), which are essential for growth and metabolism .
Metabolic Research
- Effects on Metabolism : The compound has been shown to influence metabolic markers such as glucose and lipid metabolism. In studies involving lean rats, tabimorelin induced hyperphagia (increased appetite) and adiposity (fat accumulation), highlighting its potential impact on energy balance .
- Comparative Studies : Compared to other ghrelin receptor agonists like capromorelin and hexarelin, tabimorelin's oral bioavailability makes it particularly advantageous for therapeutic applications related to metabolic disorders.
Pharmacological Interactions
- CYP3A4 Inhibition : Tabimorelin hemifumarate has been identified as an inhibitor of CYP3A4, an enzyme that metabolizes many drugs. This characteristic necessitates caution regarding drug interactions when co-administered with other medications .
- Research Implications : Understanding these interactions is crucial for developing safe therapeutic protocols involving tabimorelin.
Comparative Analysis with Other Compounds
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Ghrelin | Natural peptide hormone | Endogenous regulator of appetite |
Capromorelin | Growth hormone secretagogue | Administered subcutaneously |
Pramlintide | Amylin analog | Used for diabetes management |
Hexarelin | Growth hormone releasing peptide | Potent but less selective than tabimorelin |
Liraglutide | GLP-1 analog | Primarily used for diabetes treatment |
Tabimorelin hemifumarate stands out due to its specific targeting of GHS-R1a and favorable pharmacokinetic properties, making it a compelling candidate for further research in growth hormone modulation .
Growth Hormone Deficiency
- Tabimorelin is being explored as a potential treatment for individuals with GH deficiency. Clinical trials have shown that it may benefit severely GH-deficient patients by improving their hormonal profiles and associated symptoms .
Obesity and Metabolic Disorders
作用机制
Target of Action
Tabimorelin hemifumarate is a potent, orally active agonist of the ghrelin/growth hormone secretagogue receptor (GHS-R1a) . The primary role of GHS-R1a is to stimulate the release of growth hormone (GH) from the pituitary gland .
Mode of Action
Tabimorelin hemifumarate interacts with the GHS-R1a receptor, mimicking the effects of the endogenous peptide agonist ghrelin . This interaction stimulates the release of GH from rat pituitary cells .
Biochemical Pathways
The activation of the GHS-R1a receptor by Tabimorelin hemifumarate leads to the release of GH, which in turn stimulates the production of insulin-like growth factor 1 (IGF-1) . This compound also induces hyperphagia and adiposity in lean rats .
Pharmacokinetics
It is known that the compound is orally active , suggesting good bioavailability.
Result of Action
Tabimorelin hemifumarate results in sustained increases in levels of GH and IGF-1, along with smaller transient increases in levels of other hormones such as adrenocorticotropic hormone (ACTH), cortisol, and prolactin . It also induces hyperphagia and adiposity in lean rats .
生化分析
Biochemical Properties
Tabimorelin hemifumarate interacts with the ghrelin receptor (GHS-R1a), acting as a potent agonist . It has a Ki value of 50 nM at human recombinant GHS-R1a . This interaction stimulates the release of GH from rat pituitary cells .
Cellular Effects
Tabimorelin hemifumarate influences cell function by stimulating GH release . This can impact cell signaling pathways, gene expression, and cellular metabolism. It does not induce hyperphagia and adiposity in leptin signaling-deficient ZDF rats .
Molecular Mechanism
At the molecular level, Tabimorelin hemifumarate binds to the ghrelin receptor (GHS-R1a), acting as an agonist . This binding interaction stimulates the release of GH, potentially influencing gene expression .
Dosage Effects in Animal Models
In animal models, the effects of Tabimorelin hemifumarate vary with different dosages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tabimorelin hemifumarate involves multiple steps, starting from the appropriate amino acids and other organic compounds. The key steps include peptide coupling reactions, protection and deprotection of functional groups, and purification processes. Specific details on the synthetic routes and reaction conditions are proprietary and often not disclosed in public literature .
Industrial Production Methods
Industrial production of Tabimorelin hemifumarate typically involves large-scale peptide synthesis techniques. These methods ensure high purity and yield of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions
Tabimorelin hemifumarate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule.
Reduction: Used to reduce specific functional groups to achieve the desired chemical structure.
Substitution: Involves replacing one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific step in the synthesis process .
Major Products Formed
The major products formed from these reactions are intermediates that lead to the final Tabimorelin hemifumarate compound. Each intermediate is carefully purified and characterized to ensure the integrity of the final product .
相似化合物的比较
Similar Compounds
Ghrelin: The natural ligand for the ghrelin receptor, which also stimulates growth hormone release.
MK-677 (Ibutamoren): Another ghrelin receptor agonist with similar effects on growth hormone release.
GHRP-6: A growth hormone-releasing peptide that acts on the same receptor.
Uniqueness of Tabimorelin Hemifumarate
Tabimorelin hemifumarate is unique due to its high potency and oral bioavailability. Unlike some other growth hormone secretagogues, it can be administered orally, making it more convenient for clinical use. Additionally, its dual action as a ghrelin receptor agonist and CYP3A4 inhibitor provides a unique profile that can be advantageous in certain therapeutic contexts .
生物活性
Tabimorelin hemifumarate is a synthetic compound that acts as a potent agonist of the ghrelin receptor, specifically the growth hormone secretagogue receptor type 1a (GHS-R1a). This compound has garnered attention for its significant role in stimulating growth hormone (GH) release and influencing various metabolic processes. This article explores the biological activity of tabimorelin hemifumarate, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Tabimorelin hemifumarate mimics the action of the endogenous hormone ghrelin by binding to GHS-R1a receptors located in the hypothalamus and pituitary gland. This interaction triggers a cascade of events leading to the release of growth hormone-releasing hormone (GHRH) from the hypothalamus, which subsequently stimulates GH secretion from the pituitary gland. The overall biochemical pathway can be summarized as follows:
- Binding : Tabimorelin hemifumarate binds to GHS-R1a.
- GHRH Release : Activation of GHS-R1a promotes GHRH release.
- GH Secretion : Increased GHRH levels stimulate GH release from the pituitary gland.
- IGF-1 Production : Elevated GH levels lead to increased production of insulin-like growth factor 1 (IGF-1) in peripheral tissues.
Key Biological Effects
Tabimorelin hemifumarate has been shown to produce sustained increases in GH and IGF-1 levels, alongside transient elevations in other hormones such as adrenocorticotropic hormone (ACTH), cortisol, and prolactin . The compound's pharmacological profile includes:
- Potency : It exhibits a Ki value of 50 nM at human recombinant GHS-R1a and an EC50 value of 2.7 nM for stimulating GH release from rat pituitary cells .
- Oral Bioavailability : Unlike many other growth hormone secretagogues, tabimorelin is orally active, making it more convenient for potential therapeutic applications .
- Metabolic Effects : It induces hyperphagia (increased appetite) and adiposity (fat accumulation) in certain animal models, suggesting a role in appetite regulation .
Pharmacokinetics
The pharmacokinetic properties of tabimorelin hemifumarate indicate that it is well-absorbed when administered orally. The compound's molecular weight is approximately 586.73 g/mol, and it has demonstrated solubility in various solvents:
Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
---|---|---|
Water | 5.29 | 10 with gentle warming |
DMSO | 58.67 | 100 |
Comparative Analysis with Similar Compounds
Tabimorelin hemifumarate shares similarities with other ghrelin receptor agonists and growth hormone secretagogues. A comparative analysis is presented in the table below:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Ghrelin | Natural peptide hormone | Endogenous regulator of appetite |
Capromorelin | Growth hormone secretagogue | Administered subcutaneously |
MK-677 | Ghrelin receptor agonist | Known for its long half-life |
Hexarelin | Growth hormone releasing peptide | Potent but less selective than tabimorelin |
Liraglutide | GLP-1 analog | Primarily used for diabetes treatment |
Tabimorelin stands out due to its high potency, oral bioavailability, and specific targeting of GHS-R1a, making it particularly suitable for therapeutic applications related to growth hormone modulation.
Case Studies and Research Findings
Several studies have investigated the effects of tabimorelin hemifumarate on growth hormone levels and metabolic outcomes:
属性
IUPAC Name |
(E)-5-amino-N,5-dimethyl-N-[(2R)-1-[methyl-[(2R)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide;(E)-but-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C32H40N4O3.C4H4O4/c2*1-32(2,33)19-11-16-29(37)35(4)28(22-24-17-18-25-14-9-10-15-26(25)20-24)31(39)36(5)27(30(38)34-3)21-23-12-7-6-8-13-23;5-3(6)1-2-4(7)8/h2*6-18,20,27-28H,19,21-22,33H2,1-5H3,(H,34,38);1-2H,(H,5,6)(H,7,8)/b2*16-11+;2-1+/t2*27-,28-;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDJPWXYLLPOPW-LWTUVRFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)NC)N.CC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)NC)N.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(N)(C/C=C/C(=O)N([C@@H](C(=O)N([C@@H](C(=O)NC)CC1=CC=CC=C1)C)CC2=CC3=CC=CC=C3C=C2)C)C.CC(N)(C/C=C/C(=O)N([C@@H](C(=O)N([C@@H](C(=O)NC)CC1=CC=CC=C1)C)CC2=CC3=CC=CC=C3C=C2)C)C.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H84N8O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1173.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。